molecular formula C9H7NO2 B1642321 4-(Oxazol-4-yl)phenol

4-(Oxazol-4-yl)phenol

Cat. No.: B1642321
M. Wt: 161.16 g/mol
InChI Key: QMIPCYMONNSFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxazol-4-yl)phenol is an aromatic compound featuring a phenol group substituted at the para position with an oxazole heterocycle. This structure combines the electron-rich phenol moiety with the electron-deficient oxazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-(1,3-oxazol-4-yl)phenol

InChI

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-12-6-10-9/h1-6,11H

InChI Key

QMIPCYMONNSFTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC=N2)O

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Reactivity and Synthesis: Sulfurofluoridation of 4-(Oxazol-4-yl)phenol (SI-9 synthesis) requires 2.5 hours with Cs₂CO₃, whereas 4-Benzoylphenyl sulfurofluoridate (39) uses DBU and completes in 2 hours . This suggests electron-withdrawing groups (e.g., benzoyl) enhance reactivity. Methoxy-substituted derivatives (e.g., 3-methoxy-4-(oxazol-4-yl)phenyl) are synthesized via ureido coupling for targeted drug delivery .

Biological Activity :

  • Pyrimidine-oxazole hybrids (e.g., 9o ) demonstrate insecticidal potency, with trifluoromethyl or methyl groups on the phenyl ring modulating activity. For example, 9r (trifluoromethyl substituent) is less effective against mites than 9o (methyl substituent) .

Structural Analogues :

  • Compounds like 3-(Oxazol-4-yl)aniline (CAS 521982-80-9) and 4-(4-Ethylphenyl)oxazole (CAS 54289-72-4) highlight the impact of substituent position and electronic effects. Aniline derivatives may exhibit enhanced solubility, while ethylphenyl groups increase hydrophobicity .

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